
4-(3-Pyridin-2-ylpyrazolidin-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline is a small organic molecule belonging to the class of quinolines and derivatives. This compound is characterized by a quinoline moiety fused with a pyrazole ring and a pyridine ring. It has a molecular formula of C17H12N4 and a molecular weight of 272.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily by inhibiting TGF-β RI kinase. This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase. This results in the suppression of TGF-β-dependent cellular growth and transcription activation, which can be beneficial in treating certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar structure but may have different substituents on the quinoline or pyrazole rings.
Pyrazolo[3,4-b]quinolines: These compounds have a fused pyrazole and quinoline ring system but differ in the position of the nitrogen atoms.
Uniqueness
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline is unique due to its specific arrangement of the pyridine, pyrazole, and quinoline rings, which contributes to its high selectivity and potency as a TGF-β RI kinase inhibitor .
Eigenschaften
Molekularformel |
C17H16N4 |
|---|---|
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
4-(3-pyridin-2-ylpyrazolidin-4-yl)quinoline |
InChI |
InChI=1S/C17H16N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-10,14,17,20-21H,11H2 |
InChI-Schlüssel |
YGAINRUNZDKTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)C2=CC=CC=N2)C3=CC=NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


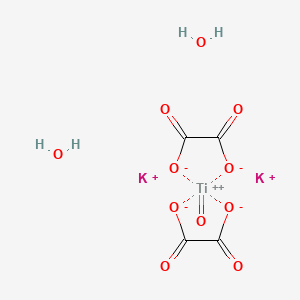

![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
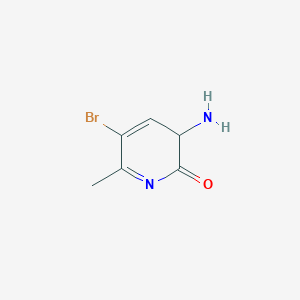
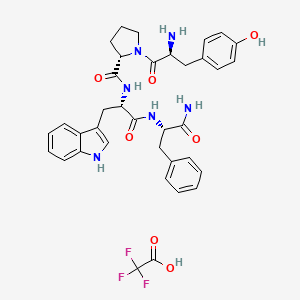

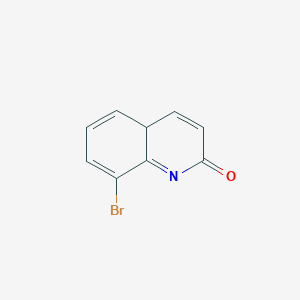
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)

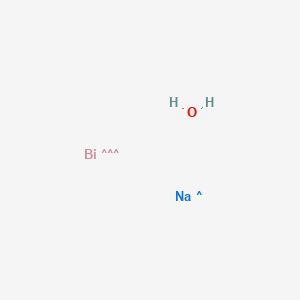
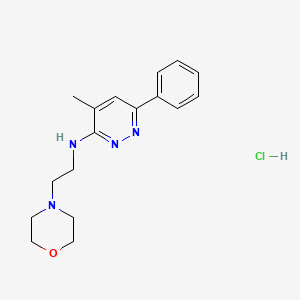

![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)

